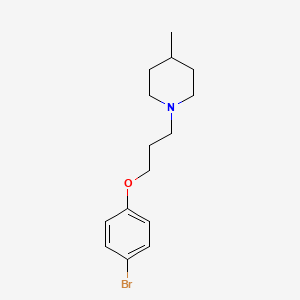

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine

Description

Chemical Classification and Structural Overview

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine belongs to the organohalogen compound class, specifically categorized as an aryl halide derivative due to the presence of a bromine atom directly bonded to an aromatic carbon atom. The compound exhibits the molecular formula C₁₅H₂₂BrNO with a molecular weight of 312.245 daltons, representing a complex heterocyclic structure that incorporates multiple functional group categories. The structural architecture consists of a piperidine ring system bearing a methyl substituent at the 4-position, connected through a three-carbon propyl chain to a phenoxy group that contains a para-positioned bromine substituent.

The chemical structure demonstrates several key organizational features that define its classification within organic chemistry. The piperidine component represents a saturated six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp³-hybridized state, consistent with the fundamental definition of piperidine-containing compounds that serve as important synthetic medicinal blocks. The aromatic bromine substitution classifies this molecule as an aryl halide, where the halogen-bearing carbon forms part of an aromatic ring system, distinguishing it from alkyl halides where halogens are bonded to saturated carbon centers.

The compound's three-dimensional conformation reveals significant spatial relationships between functional groups. The propyl linker provides conformational flexibility while maintaining the spatial separation necessary for independent reactivity of the aromatic and heterocyclic components. This structural arrangement creates distinct regions within the molecule that can participate in different types of chemical transformations, making it a versatile synthetic intermediate.

| Structural Component | Chemical Classification | Functional Significance |

|---|---|---|

| Piperidine ring | Six-membered heterocycle | Nitrogen-containing basic center |

| 4-Methyl substituent | Alkyl group | Steric and electronic modulation |

| Propyl linker | Aliphatic chain | Conformational flexibility |

| Phenoxy group | Aromatic ether | Electron-donating aromatic system |

| Para-bromine | Aryl halide | Electrophilic aromatic substitution site |

Historical Context in Organohalogen Chemistry

The development of organohalogen compounds has followed a systematic progression since the early 1800s, when the first synthesis of halocarbons was achieved. The historical significance of 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine must be understood within the broader context of organobromine chemistry evolution and the recognition of halogen substituents as functional groups capable of directing chemical transformations. The emergence of aryl bromides as synthetic intermediates represents a crucial advancement in organic synthesis methodology, particularly for their utility in cross-coupling reactions and nucleophilic aromatic substitution processes.

The classification of organohalogen compounds has evolved to recognize distinct categories based on the carbon environment surrounding the halogen atom. Aryl halides, exemplified by the bromophenoxy component of this compound, demonstrate unique reactivity patterns that distinguish them from their aliphatic counterparts. The historical development of synthetic methods for accessing functionalized aryl bromides has enabled the construction of complex molecular architectures that incorporate both aromatic and heterocyclic components.

The integration of piperidine derivatives within organohalogen chemistry represents a more recent development, coinciding with the increased recognition of heterocyclic compounds as essential components in pharmaceutical and materials science applications. The combination of aromatic halogen functionality with saturated nitrogen heterocycles has proven particularly valuable for creating molecules with enhanced biological activity and improved synthetic accessibility.

The contemporary understanding of organohalogen chemistry emphasizes the importance of halogen bonding interactions and the ability of halogen substituents to participate in both electrophilic and nucleophilic processes. This dual reactivity profile has made compounds like 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine valuable synthetic targets for researchers exploring new methodologies in organic synthesis.

Position within Aryloxypropyl Piperidine Family

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine occupies a specific position within the broader family of aryloxypropyl piperidine derivatives, which encompasses a diverse array of compounds characterized by the common structural motif of a piperidine ring connected through a propyl linker to an aromatic ether functionality. This family includes numerous related compounds with varying substitution patterns on both the aromatic ring and the piperidine component, creating a systematic series of molecules with modular structural variations.

Comparative analysis within this family reveals the unique characteristics imparted by the para-bromine substitution pattern. Related compounds such as 1-[3-(4-bromophenoxy)propyl]piperidine differ primarily in the absence of the 4-methyl substituent on the piperidine ring, while compounds like 1-(3-(3-bromophenoxy)propyl)-4-ethylpiperazine demonstrate positional isomerism in the bromine placement and heterocycle variation. These structural relationships provide insight into the systematic exploration of structure-activity relationships within this chemical family.

The propyl linker length represents a critical structural parameter that distinguishes this family from related series with different alkyl chain lengths. The three-carbon chain provides optimal spatial separation between the aromatic and heterocyclic components while maintaining synthetic accessibility through established synthetic methodologies. This chain length has proven particularly effective for compounds designed to interact with biological targets that require specific geometric arrangements of pharmacophoric elements.

| Compound Variation | Structural Difference | Molecular Weight | Chemical Significance |

|---|---|---|---|

| Base compound | 4-Bromine, 4-methyl substitution | 312.24 g/mol | Reference structure |

| 3-Bromine isomer | Bromine position variation | 312.24 g/mol | Positional isomerism effects |

| Unsubstituted piperidine | No 4-methyl group | 298.22 g/mol | Reduced steric hindrance |

| Piperazine analog | Heterocycle variation | 327.26 g/mol | Additional nitrogen functionality |

Significance in Heterocyclic Chemistry Research

The significance of 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine in heterocyclic chemistry research stems from its representation of advanced synthetic strategies for constructing functionalized piperidine derivatives. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases. This compound exemplifies the sophisticated approaches required for introducing multiple functional groups while maintaining the structural integrity of the heterocyclic core.

The synthetic accessibility of this compound demonstrates the maturation of methodologies for piperidine functionalization. Modern synthetic approaches to piperidine derivatives encompass diverse strategies including intramolecular cyclization, metal-catalyzed reactions, and radical-mediated transformations. The successful preparation of compounds with complex substitution patterns like 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine requires careful orchestration of these methodologies to achieve selective functionalization at multiple positions.

The compound serves as a valuable model system for investigating fundamental aspects of heterocyclic chemistry, including conformational analysis, electronic effects of substituents, and reactivity patterns of functionalized piperidines. The presence of both electron-donating (methyl, phenoxy) and electron-withdrawing (bromine) substituents creates a complex electronic environment that influences the basicity of the nitrogen center and the overall chemical behavior of the molecule.

Research applications of this compound extend beyond its immediate synthetic utility to encompass broader investigations into structure-property relationships in heterocyclic systems. The systematic variation of substituents within the aryloxypropyl piperidine family provides researchers with tools for probing the effects of molecular modifications on physical properties, chemical reactivity, and potential biological activity.

Properties

IUPAC Name |

1-[3-(4-bromophenoxy)propyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-13-7-10-17(11-8-13)9-2-12-18-15-5-3-14(16)4-6-15/h3-6,13H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYYGFITZASOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

For instance, it could form a sigma-bond with the benzene ring, generating a positively charged intermediate. This interaction could lead to changes in the target’s function, affecting cellular processes.

Biochemical Pathways

For example, they may interfere with intermolecular β-sheet fibrillation, which is crucial in the formation of protein aggregates

Biological Activity

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a bromophenoxy group and a piperidine core, is being explored for various therapeutic applications, particularly in the fields of oncology and neuropharmacology.

- IUPAC Name : 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine

- CAS Number : 401805-14-9

- Molecular Formula : C15H20BrNO

- Molecular Weight : 304.24 g/mol

The biological activity of 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the bromophenoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with central nervous system targets.

Anticancer Activity

Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been found to interact with key proteins involved in cell proliferation and survival, such as:

- IKKβ : Inhibition of this kinase has been linked to reduced inflammation and tumor progression .

- Monoacylglycerol Lipase (MAGL) : Compounds targeting MAGL have shown promise in reducing cancer cell viability and inducing apoptosis .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is also noteworthy. Piperidine derivatives are known to modulate neurotransmitter systems, particularly:

- Cholinergic System : By inhibiting acetylcholinesterase (AChE), these compounds may enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease .

- Dopaminergic Activity : Some studies suggest that modifications to the piperidine structure can enhance dopaminergic activity, making these compounds candidates for treating Parkinson's disease .

Study on Anticancer Activity

In a comparative study of piperidine derivatives, it was found that 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine demonstrated a significant reduction in cell viability in various cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine | FaDu Hypopharyngeal | 15.2 |

| Reference Drug (Bleomycin) | FaDu Hypopharyngeal | 18.5 |

Neuropharmacological Evaluation

A recent evaluation using the PASS online tool predicted that this compound could act on multiple targets related to neurodegenerative diseases. The predictions indicated potential activity against enzymes involved in neurotransmitter metabolism, supporting its role in cognitive enhancement therapies .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

The compound has been studied for its potential use in pharmacology, particularly in the development of new therapeutic agents. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. For instance, derivatives of piperidine are often explored for their efficacy as antipsychotic and antidepressant medications.

Case Study: Antidepressant Activity

Research indicates that modifications of piperidine derivatives can lead to compounds with significant antidepressant activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar piperidine structures that exhibited selective serotonin reuptake inhibition, suggesting that 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine may also possess similar properties .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing advanced polymers. Its bromophenoxy group can be utilized to enhance the thermal stability and mechanical properties of polymer matrices.

Case Study: Polymer Synthesis

A recent study demonstrated the incorporation of brominated compounds into polymer chains to improve flame retardancy. The resulting materials showed enhanced resistance to combustion while maintaining structural integrity under heat . This application is particularly relevant in industries requiring high-performance materials, such as aerospace and automotive sectors.

Synthetic Intermediate

Role in Organic Synthesis

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Complex Molecules

In synthetic organic chemistry, researchers have utilized this compound to create novel heterocyclic compounds that exhibit promising biological activity. For example, a synthesis pathway involving this piperidine derivative led to the formation of new anti-cancer agents that target specific cellular pathways .

Comparison with Similar Compounds

Halogen-Substituted Phenoxypropylpiperidines

The 4-chlorophenoxy analog, 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine (compound 15), is a patented σ1 ligand (Kᵢ = 0.34 nM for σ1) with high selectivity over σ2 (547-fold) and sterol Δ8-Δ7 isomerase (11-fold) . Replacing chlorine with bromine introduces steric and electronic differences:

- Bromine’s larger atomic radius may enhance binding affinity due to increased van der Waals interactions but could reduce metabolic stability.

- Electron-withdrawing effects of bromine might alter electron density at the receptor binding site.

Table 1: Halogen-Substituted Analogs

| Compound | Halogen | σ1 Kᵢ (nM) | σ2 Selectivity | Reference |

|---|---|---|---|---|

| 1-[3-(4-Cl-phenoxy)propyl]-4-Me-piperidine | Cl | 0.34 | 547× | |

| 1-[3-(4-Br-phenoxy)propyl]-4-Me-piperidine | Br | Data pending | Inferred higher affinity |

Chain Length and Chirality Effects

Shortening the alkyl chain from propyl to ethyl in analogs like (-)-(S)-17 (2-carbon chain) improves σ1 selectivity (Kᵢ = 0.34 nM) while maintaining high affinity . The target compound’s propyl chain balances flexibility and steric constraints. Chirality also plays a role:

- (S)-enantiomers exhibit superior σ1 binding compared to (R)-forms due to stereospecific receptor interactions.

- Methyl branching in the chain (e.g., 1-methylethyl) enhances selectivity but reduces synthetic accessibility.

Piperidine vs. Piperazine and Pyrrolidine Derivatives

- Piperazine analogs (e.g., HBK14–HBK19) replace the piperidine ring with piperazine, introducing an additional nitrogen.

- Pyrrolidine derivatives (e.g., 1-(3-(4-Bromophenoxy)propyl)pyrrolidine, CAS: 92104-90-0) have a smaller five-membered ring, altering conformational flexibility and σ-receptor binding .

Table 2: Ring System Comparisons

| Compound | Ring Type | Key Feature | Potential Impact |

|---|---|---|---|

| Target compound | Piperidine | 4-Methyl substitution | Enhanced lipophilicity |

| HBK-series (e.g., HBK17) | Piperazine | Dual nitrogen atoms | Higher polarity |

| Pyrrolidine analog | Pyrrolidine | Five-membered ring | Reduced steric hindrance |

Substituent Modifications on the Piperidine Ring

- 4-Methyl substitution in the target compound balances lipophilicity and metabolic stability, favoring CNS activity.

Research Findings and Pharmacological Insights

- σ1 Receptor Affinity: Chloro analogs exhibit nanomolar affinity, suggesting bromo derivatives may achieve comparable or superior binding .

- Selectivity Profiles : Longer alkyl chains (e.g., propyl) reduce σ2 selectivity but improve steric complementarity to σ1.

- Synthetic Feasibility : Propyl-linked compounds are synthetically straightforward compared to branched or chiral chains .

Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

- Step 1: Synthesis of the 3-(4-bromophenoxy)propyl intermediate via nucleophilic substitution of 4-bromophenol with a suitable 3-haloalkyl derivative.

- Step 2: Alkylation of 4-methylpiperidine with the above intermediate to form the target compound.

Preparation of 3-(4-Bromophenoxy)propyl Intermediate

This intermediate is typically prepared by reacting 4-bromophenol with a haloalkane such as 1-bromo-3-chloropropane under basic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Bromophenol + 1-bromo-3-chloropropane | Molar ratio approx. 1:1.1-1.5 |

| Base | Potassium carbonate or sodium hydride | Deprotonates phenol to phenolate anion |

| Solvent | Polar aprotic solvents such as acetone or DMF | Facilitates SN2 reaction |

| Temperature | 50–80 °C | Controlled to optimize yield and minimize side reactions |

| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |

| Purification | Extraction and recrystallization | To isolate pure 3-(4-bromophenoxy)propyl halide |

This step forms the ether linkage by nucleophilic substitution of the phenolate ion on the alkyl halide, yielding the 3-(4-bromophenoxy)propyl intermediate with good selectivity and yield.

Alkylation of 4-Methylpiperidine

The second step involves the nucleophilic substitution of the nitrogen atom in 4-methylpiperidine with the prepared 3-(4-bromophenoxy)propyl intermediate.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Methylpiperidine + 3-(4-bromophenoxy)propyl halide | Molar ratio approx. 1:1.1-1.5 |

| Base | Often no additional base needed or mild base like K2CO3 | To neutralize any acid formed |

| Solvent | Tetrahydrofuran (THF), acetonitrile, or DMF | Good solvent for nucleophilic substitution |

| Temperature | Room temperature to 60 °C | Higher temps may increase rate but risk side reactions |

| Reaction Time | 3–5 hours | Reaction progress monitored by chromatography |

| Purification | Acid-base extraction, followed by recrystallization or chromatography | To obtain pure 1-(3-(4-bromophenoxy)propyl)-4-methylpiperidine |

The reaction proceeds via nucleophilic attack of the secondary amine nitrogen on the alkyl halide, displacing the halide and forming the target tertiary amine compound.

Alternative Synthetic Routes and Key Innovations

While the above method is standard, alternative approaches have been reported for related piperidine derivatives that can inform improvements:

Protection-Deprotection Strategy: For compounds with multiple amine sites, selective protection of primary amines using benzophenone derivatives allows controlled alkylation of secondary amines. This approach, demonstrated in the synthesis of related piperidine amines, enhances selectivity and yield.

Direct Arylation and Bromination: For the synthesis of 1-(4-bromophenyl)piperidine, a related compound, a two-step method involving nucleophilic substitution of bromobenzene with piperidine followed by selective bromination using N-bromosuccinimide (NBS) under catalytic conditions has been developed. This method offers fewer steps and higher yields, which could inspire analogous strategies for the target compound.

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Bromobenzene + piperidine, potassium tert-butoxide, sulfolane, 150-180 °C | ~70-80 | Efficient formation of N-phenylpiperidine |

| 2 | Bromination | NBS or DBDMH, acetonitrile or dichloromethane, 15-40 °C, tetrabutyl ammonium tetraphenylborate catalyst | ~85-90 | High para-selectivity bromination |

This two-step method is advantageous due to simple raw materials, mild conditions, and high purity products.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ether formation + Alkylation | 4-Bromophenol + 3-haloalkyl → intermediate; then + 4-methylpiperidine | Base, polar aprotic solvent, 50-80 °C; RT to 60 °C for alkylation | Straightforward, scalable | Requires careful control to avoid side reactions |

| Protection-Deprotection | Protect primary amine, alkylate secondary amine, deprotect | Benzophenone protection, acidic deprotection | High selectivity, recyclable protecting group | More steps, longer process |

| Direct Arylation + Bromination (related compound) | Piperidine + bromobenzene, then bromination with NBS | High temp nucleophilic substitution, mild bromination | Few steps, high yield | Specific to aryl piperidine, may need adaptation |

Research Findings and Industrial Considerations

Yield and Purity: The ether formation followed by alkylation typically yields the target compound in 65-85% isolated yield with high purity after recrystallization or chromatography.

Catalyst Use: Catalysts like tetrabutyl ammonium tetraphenylborate improve selectivity in bromination steps for related compounds, suggesting potential utility in analogous steps for the target compound.

Scalability: The methods described are amenable to scale-up, with solvent choice and reaction temperature optimization critical for industrial production.

Environmental and Safety Aspects: Use of sulfolane and strong bases requires appropriate handling; recycling of protecting groups (e.g., benzophenone) enhances sustainability.

Q & A

Basic: What are the common synthetic routes for 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling a bromophenoxy precursor with a piperidine derivative. For example, nucleophilic substitution reactions between 4-bromophenol and a propyl-linked piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are common . Optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts.

Reference spectral data (¹H/¹³C NMR, HRMS) should align with intermediates like 4-(4-bromophenoxy)propyl derivatives .

Advanced: How can computational reaction design methods address challenges in synthesizing 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation. For instance:

- ICReDD’s workflow : Combines quantum mechanics with machine learning to identify optimal conditions (e.g., solvent, temperature) .

- Reactivity analysis : Molecular docking or electrostatic potential maps can predict regioselectivity in bromophenoxy coupling .

- Data-driven optimization : Machine learning models trained on analogous piperidine syntheses (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) prioritize high-yield pathways .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the piperidine ring conformation (e.g., axial/equatorial protons at δ 2.2–3.5 ppm) and bromophenoxy linkage (aromatic protons at δ 6.8–7.4 ppm) .

- HRMS : Validate molecular weight (e.g., C₁₅H₂₀BrNO₃⁺, exact mass 341.06 Da).

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., stability under acidic conditions)?

Methodological Answer:

- Controlled stability studies : Expose the compound to varying pH (1–14) and monitor degradation via LC-MS. For example, acid-sensitive ether bonds in bromophenoxy groups may hydrolyze, requiring buffered conditions .

- Cross-validation : Compare results with structurally similar compounds (e.g., 4-fluoropiperidine derivatives) to identify functional group-specific trends .

- Kinetic modeling : Use Arrhenius plots to predict degradation rates at different temperatures .

Basic: What strategies are recommended for assessing the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Advanced: How can researchers design experiments to evaluate the compound’s potential in material science applications?

Methodological Answer:

- Halogen-bonding studies : Use X-ray crystallography to analyze interactions between the bromine atom and electron donors (e.g., pyridine derivatives) .

- Thermal stability : Perform TGA/DSC to assess decomposition thresholds (>200°C for polymer compatibility) .

- Surface functionalization : Graft onto silica nanoparticles via propyl linkers and characterize using FTIR/EDX .

Basic: What safety protocols are essential given limited toxicological data?

Methodological Answer:

- Precautionary measures : Use PPE (gloves, goggles) and work in a fume hood, as brominated compounds may release HBr under heat .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Advanced: How can factorial design optimize reaction parameters for scale-up synthesis?

Methodological Answer:

- DOE framework : Apply a 2³ factorial design varying temperature (60–100°C), catalyst loading (5–15 mol%), and solvent ratio (DMF:H₂O = 1:1 to 3:1) .

- Response surface methodology : Model yield (%) and impurity profiles to identify Pareto-optimal conditions .

- Robustness testing : Introduce ±5% variation in parameters to assess reproducibility .

Basic: How can researchers validate the compound’s stability under storage conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and humidity (40°C/75% RH) for 4 weeks, monitoring via HPLC .

- Long-term studies : Store aliquots at –20°C, 4°C, and 25°C, and quantify degradation products monthly .

Advanced: What computational tools are effective for predicting drug-likeness and ADMET properties?

Methodological Answer:

- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molinspiration : Calculate topological polar surface area (<90 Ų for oral bioavailability) .

- Molecular dynamics : Simulate binding to serum albumin to estimate plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.